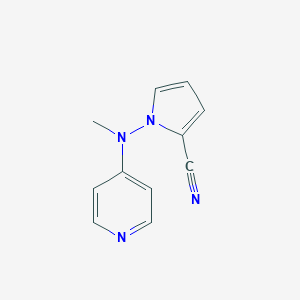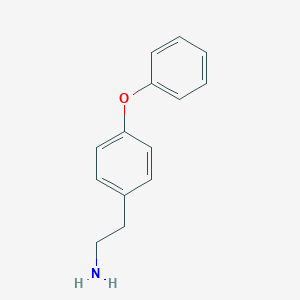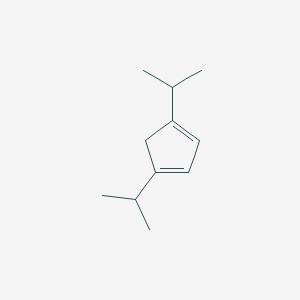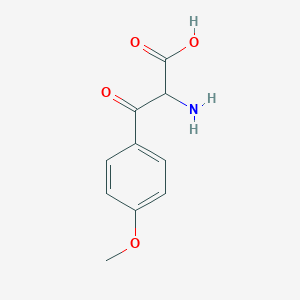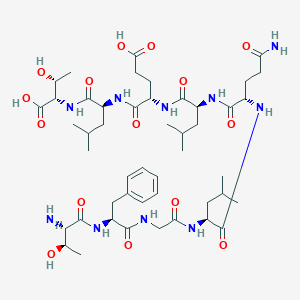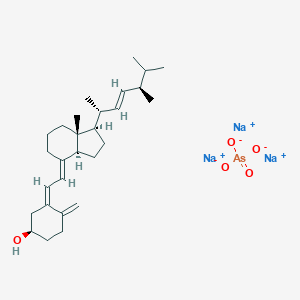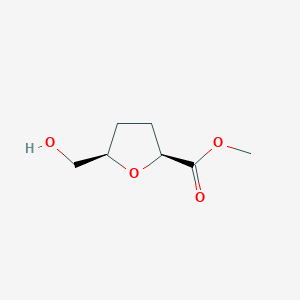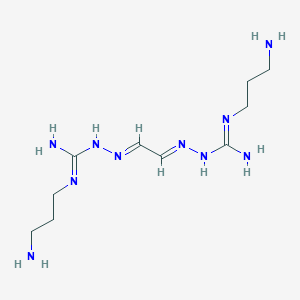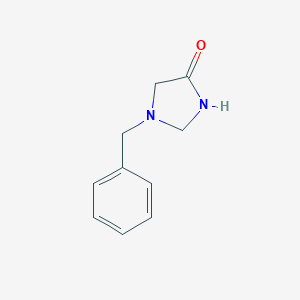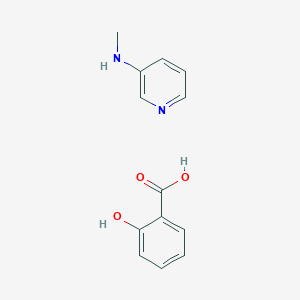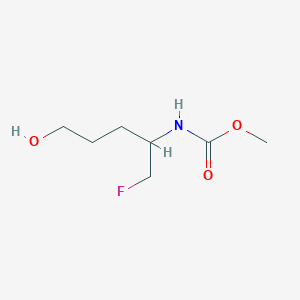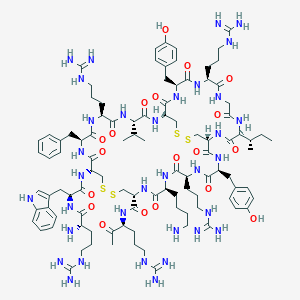
Tachyplesin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tachyplesin II is a small peptide that was first discovered in the hemocytes of the horseshoe crab, Tachypleus tridentatus. It belongs to the family of antimicrobial peptides and possesses potent antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses. Tachyplesin II has been extensively studied for its potential applications in the field of biotechnology and medicine.
作用機序
Tachyplesin II exerts its antimicrobial activity by disrupting the integrity of the microbial cell membrane. It binds to the negatively charged lipids on the surface of the microbial cell membrane, causing membrane destabilization and cell lysis. Tachyplesin II also possesses immunomodulatory activity, as it can stimulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
Tachyplesin II has been shown to possess a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Tachyplesin II has also been shown to possess anti-inflammatory activity, as it can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
実験室実験の利点と制限
One of the main advantages of using Tachyplesin II in lab experiments is its potent antimicrobial activity against a broad range of microorganisms. This makes it a useful tool for studying the mechanisms of microbial pathogenesis and for developing novel antimicrobial agents. However, one limitation of using Tachyplesin II in lab experiments is its potential cytotoxicity, as it can also disrupt the membranes of mammalian cells.
将来の方向性
There are a number of potential future directions for research on Tachyplesin II. One area of research is the development of novel antimicrobial agents based on the structure and function of Tachyplesin II. Another area of research is the development of Tachyplesin II-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms of action of Tachyplesin II and to identify potential side effects and toxicities associated with its use.
合成法
Tachyplesin II can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the expression of the peptide in a host organism using genetic engineering techniques.
科学的研究の応用
Tachyplesin II has been studied for its potential applications in the field of biotechnology and medicine. It has been shown to possess potent antimicrobial activity against a broad range of microorganisms, making it a potential candidate for the development of novel antimicrobial agents. Tachyplesin II has also been studied for its potential applications in cancer therapy, as it has been shown to possess antitumor activity in vitro and in vivo.
特性
CAS番号 |
125139-69-7 |
|---|---|
製品名 |
Tachyplesin II |
分子式 |
C100H152N34O19S4 |
分子量 |
2262.8 g/mol |
IUPAC名 |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |
InChIキー |
VMAGWLOHJBPKIA-DAESJHERSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
正規SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
配列 |
RWCFRVCYRGICYRKCR |
同義語 |
RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



